molecular formula C8H8N4O B15324125 5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole

5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole

Cat. No.: B15324125
M. Wt: 176.18 g/mol
InChI Key: MPNPSDLCHOFNDA-UHFFFAOYSA-N
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Description

5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an amino group and a pyrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-pyrazinecarboxylic acid with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the isoxazole ring . The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, dihydropyrazine derivatives, and various substituted isoxazole derivatives .

Scientific Research Applications

5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the isoxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole is unique due to the presence of both the amino group and the pyrazinyl moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

3-(3-methylpyrazin-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C8H8N4O/c1-5-8(11-3-2-10-5)6-4-7(9)13-12-6/h2-4H,9H2,1H3

InChI Key

MPNPSDLCHOFNDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C2=NOC(=C2)N

Origin of Product

United States

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